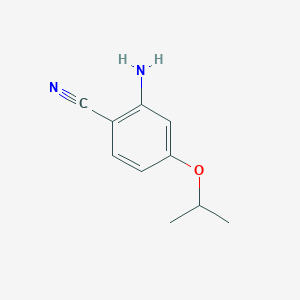
3-(Azepan-2-YL)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-2-yl)pentane-2,4-dione is a chemical compound with the molecular formula C11H19NO2 It is a derivative of pentane-2,4-dione, where an azepane ring is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)pentane-2,4-dione typically involves the reaction of pentane-2,4-dione with azepane under specific conditions. One common method is the Finkelstein reaction, where chloro derivatives are converted into more reactive iodo derivatives using highly polar organic solvents . This method allows for the efficient synthesis of 3-substituted derivatives of pentane-2,4-dione.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of industrially used ketones, such as methyl isobutyl ketone, as solvents can facilitate the azeotropic removal of water from the reaction mixture, enabling the application of moisture-sensitive alkylating agents .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azepan-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
3-(Azepan-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 3-(Azepan-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, it can undergo keto-enol tautomerism, where the compound interconverts between keto and enol forms. This interconversion is facilitated by the transfer of a proton and involves transition states that are non-planar . Additionally, the compound can react with urea in acidic conditions to form hydroxypyrimidines, a process that involves acid-catalyzed attack on the keto-enol form followed by cyclization .
Comparaison Avec Des Composés Similaires
3-(Azepan-2-yl)pentane-2,4-dione can be compared with other similar compounds, such as:
Pentane-2,4-dione: The parent compound without the azepane ring.
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A derivative with a pyridine ring instead of an azepane ring.
3-(Azepan-1-ylmethylidene)pentane-2,4-dione: A similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-(azepan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h10-12H,3-7H2,1-2H3 |
Clé InChI |
BHRIGSNMXWJYLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1CCCCCN1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
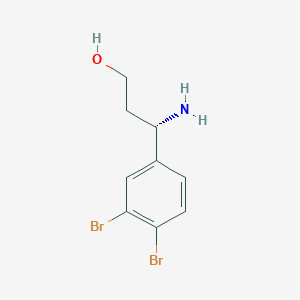
![N-{8-azabicyclo[3.2.1]octan-3-yl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13072212.png)


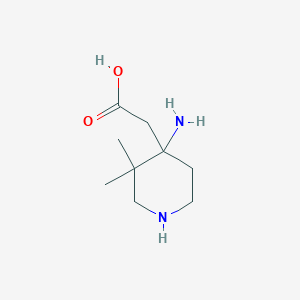

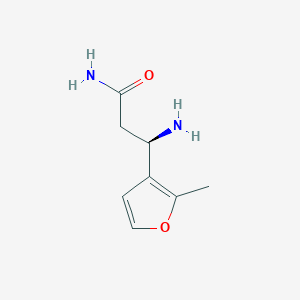
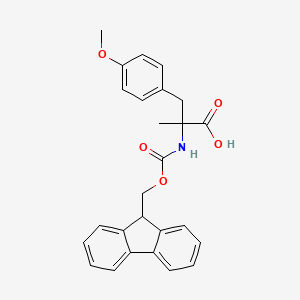
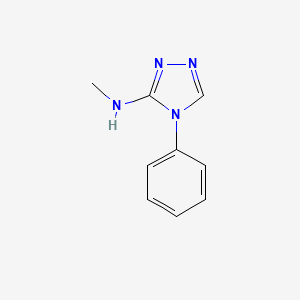
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)
